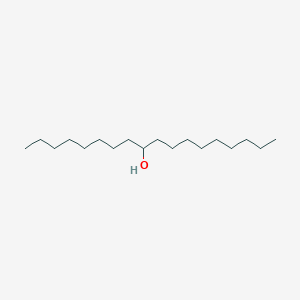

9-Octadecanol

説明

特性

IUPAC Name |

octadecan-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMHMMMIVAECEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515307 | |

| Record name | Octadecan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-70-8, 160435-42-7 | |

| Record name | 9-Octadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-OCTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7FI3O6XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

9-Octadecanol can be synthesized through the hydrogenation of stearic acid or its esters. The process involves the catalytic hydrogenation of stearic acid using a metal catalyst such as nickel or palladium under high pressure and temperature conditions. The reaction can be represented as follows:

C17H35COOH+H2→C18H38O

Industrial Production Methods

Industrial production of this compound typically involves the reduction of stearic acid or its methyl ester using hydrogen gas in the presence of a catalyst. The process is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

9-Octadecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to stearic acid using oxidizing agents such as potassium permanganate or chromic acid.

Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of surfactants and emulsifiers.

Etherification: It can react with alkyl halides to form ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid.

Etherification: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Stearic acid.

Esterification: Stearyl esters.

Etherification: Stearyl ethers.

科学的研究の応用

Pharmaceutical Applications

9-Octadecanol is utilized in the pharmaceutical industry primarily as an excipient and emulsifying agent. Its lipid-soluble nature allows it to enhance the bioavailability of certain drugs:

- Emulsification : It is commonly used in creams and ointments to stabilize emulsions, improving the delivery of active pharmaceutical ingredients (APIs) through the skin.

- Drug Delivery Systems : Research indicates that this compound can enhance the permeability of drug formulations across biological membranes, facilitating better absorption in therapeutic applications .

Case Study: Drug Formulation

A study examined the incorporation of this compound in topical formulations. Results showed improved skin penetration and retention of active compounds, leading to enhanced therapeutic effects without significant toxicity .

Cosmetic Applications

In cosmetics, this compound serves as an emollient and thickening agent:

- Skin Care Products : It is widely used in lotions and creams for its moisturizing properties, helping to soften the skin and improve texture.

- Hair Care : The compound acts as a conditioning agent in shampoos and conditioners, providing shine and manageability to hair.

Data Table: Cosmetic Formulations Containing this compound

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Emollient | 2-10 |

| Hair Conditioners | Conditioning Agent | 1-5 |

| Sunscreens | Stabilizer | 0.5-3 |

Food Industry Applications

This compound is recognized for its potential use as a food additive:

- Food Emulsifiers : It helps stabilize food emulsions, enhancing texture and shelf life.

- Flavoring Agent : Its fatty nature allows it to carry flavors effectively in various food products.

Case Study: Food Emulsion Stability

A study investigated the role of this compound in salad dressings. The results indicated that its inclusion significantly improved emulsion stability over time compared to formulations without it .

Industrial Applications

The industrial applications of this compound include:

- Lubricants : It is used in manufacturing lubricants due to its excellent lubricating properties.

- Plasticizers : The compound serves as a plasticizer in polymer production, enhancing flexibility and durability.

Data Table: Industrial Uses of this compound

| Application | Industry | Description |

|---|---|---|

| Lubricants | Automotive | Reduces friction in engine components |

| Plasticizers | Polymer Manufacturing | Improves flexibility in plastic products |

| Coatings | Construction | Enhances adhesion and durability of paints |

Environmental Impact and Safety

Studies on the environmental impact of this compound indicate low toxicity levels. It is classified as "practically non-toxic" under various safety assessments. Its biodegradability makes it a favorable choice for sustainable products .

作用機序

The mechanism of action of 9-Octadecanol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting their fluidity and permeability. This property is particularly useful in the formulation of topical applications where it enhances the delivery of active ingredients through the skin.

類似化合物との比較

Structural and Physicochemical Properties

Key analogs of 1-octadecanol include cetyl alcohol (C16), oleyl alcohol (C18:1, unsaturated), and heptadecanol (C17). These alcohols share similar functional groups but differ in chain length, saturation, and branching, leading to variations in properties (Table 1).

Table 1: Comparative Physicochemical Properties

| Compound | Chain Length | Saturation | Melting Point (°C) | Solubility (Water) | Log Kow |

|---|---|---|---|---|---|

| 1-Octadecanol | C18 | Saturated | 58–60 | Insoluble | 7.4–7.8 |

| Cetyl Alcohol | C16 | Saturated | 49–50 | Insoluble | 6.6–7.0 |

| Oleyl Alcohol | C18:1 | Unsaturated | 13–19 | Insoluble | 7.8–8.2 |

| Heptadecanol | C17 | Saturated | 53–55 | Insoluble | ~7.2 |

Key Observations:

- Chain Length : Longer chains (C18 vs. C16) increase melting points and hydrophobicity (higher Log Kow).

- Saturation : Unsaturated analogs (e.g., oleyl alcohol) exhibit significantly lower melting points due to disrupted molecular packing .

- Solubility: All analogs are water-insoluble but soluble in nonpolar solvents.

Human Health and Environmental Hazards

The EPA evaluated 1-octadecanol using analogs like cetyl alcohol (C16) and mixed C16–C18 alcohols. Key findings include:

Table 2: Hazard Profile Comparison

| Endpoint | 1-Octadecanol (C18) | Cetyl Alcohol (C16) | Oleyl Alcohol (C18:1) |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | >5,000 mg/kg | >5,000 mg/kg | >2,000 mg/kg |

| Skin Irritation | Non-irritant | Mild irritant | Non-irritant |

| Biodegradation | >60% (28 days) | >60% (28 days) | ~40% (28 days) |

| Bioaccumulation Potential | Low (Log Kow <8) | Low (Log Kow <8) | Moderate (Log Kow >8) |

Key Findings:

- Toxicity: All analogs exhibit low acute toxicity (LD50 >2,000 mg/kg).

- Environmental Fate : Saturated alcohols (C16–C18) degrade faster (>60% in 28 days) than unsaturated ones due to microbial preference for linear chains .

生物活性

9-Octadecanol, also known as oleyl alcohol, is a long-chain fatty alcohol with the chemical formula C₁₈H₃₆O. It is derived from natural sources and is utilized in various applications, including cosmetics, pharmaceuticals, and food products. This article delves into the biological activity of this compound, focusing on its antibacterial properties, metabolism, and potential therapeutic applications.

Antibacterial Activity

Research has indicated that long-chain fatty alcohols, including this compound, exhibit antibacterial properties. A study demonstrated that long-chain fatty alcohols can significantly reduce viable cell counts of bacteria such as Escherichia coli and Staphylococcus aureus. Specifically, 1-dodecanol (C₁₂) and 1-tridecanol (C₁₃) showed the highest antibacterial activity among the tested compounds, while this compound's efficacy was noted but less pronounced compared to shorter chain homologs .

Table 1: Minimum Inhibitory Concentrations (MIC) of Long-Chain Fatty Alcohols

| Compound | MIC (mM) | Bactericidal Activity |

|---|---|---|

| 1-Dodecanol | 0.6 | Yes |

| 1-Tridecanol | 0.4 | Yes |

| This compound | 1.2 | Moderate |

| 1-Decanol | 0.8 | Yes |

Metabolism and Absorption

The metabolism of this compound has been extensively studied in animal models. A significant finding is that after administration in rats, a considerable portion of the compound is absorbed and incorporated into triglycerides within lymphatic tissues. In a study, approximately 56.6% of administered radio-labeled octadecanol was found in lymphatic triglycerides after 24 hours . This suggests a high lipid solubility and efficient absorption which may contribute to its biological activities.

Case Study: Pharmacokinetics in Rats

In a pharmacokinetic study involving male Sprague-Dawley rats, researchers injected radiolabeled cis-9-octadecanol and monitored its distribution over time. The highest concentration was observed in the lungs shortly after administration, with gradual distribution to the liver and lower amounts in the brain over time. The findings highlighted the compound's effective absorption and distribution dynamics within biological systems .

Therapeutic Applications

The biological activities of this compound extend beyond antibacterial effects. Its antioxidant properties have been documented, suggesting potential applications in cancer therapy and skin protection. Several studies have indicated that compounds similar to or derived from octadecanol exhibit anti-cancer properties by modulating cellular pathways involved in tumor growth .

Table 2: Biological Activities Associated with this compound

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacteria |

| Antioxidant | Scavenges free radicals |

| Anti-cancer | Modulates tumor growth pathways |

| Skin protection | Used in cosmetic formulations |

Q & A

Q. What frameworks guide the interpretation of contradictory results in this compound’s metabolic effects?

Q. How should researchers document methodological limitations in studies of this compound’s environmental persistence?

- Methodological Answer : Explicitly report detection limits of analytical methods (e.g., HPLC-UV sensitivity) and potential confounding factors (e.g., photodegradation). Use supplemental tables to detail uncertainties and sensitivity analyses to quantify their impact on conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。